Ethyl [(3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate
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Overview
Description
ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE is a complex organic compound with a unique structure that includes a pyridine ring, cyano groups, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a multi-step process that includes the cyclization of appropriate precursors under controlled conditions.
Introduction of Cyano Groups: The cyano groups are introduced via nucleophilic substitution reactions, often using reagents such as sodium cyanide or potassium cyanide.
Esterification: The ester functional group is introduced through esterification reactions, typically involving the reaction of an alcohol with an acid or acid derivative in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as automated synthesis and real-time monitoring of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, organometallic compounds, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with biological targets and pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE involves its interaction with molecular targets and pathways. The cyano groups and ester functional group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]PROPIONATE: Similar structure but with a propionate ester group.
METHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE: Similar structure but with a methyl ester group.
Uniqueness
ETHYL 2-[(3,5-DICYANO-4,4-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-2-PYRIDINYL)SULFANYL]ACETATE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C13H15N3O3S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
ethyl 2-[(3,5-dicyano-4,4-dimethyl-2-oxo-1,3-dihydropyridin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C13H15N3O3S/c1-4-19-10(17)7-20-12-9(6-15)13(2,3)8(5-14)11(18)16-12/h8H,4,7H2,1-3H3,(H,16,18) |
InChI Key |
WQVQFGAGAQJFMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(C(=O)N1)C#N)(C)C)C#N |
Origin of Product |
United States |
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